N-(2,4,6-Trinitrophenyl)-O-phenetidine

Description

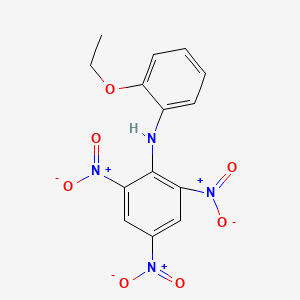

N-(2,4,6-Trinitrophenyl)-O-phenetidine is a nitroaromatic compound characterized by a trinitrophenyl group linked to an O-phenetidine (ethoxyaniline) moiety. Its structure combines the electron-withdrawing nitro groups with the ethoxy-substituted aromatic ring, conferring unique reactivity and stability profiles. This compound has been studied extensively in photochemical reactions, particularly in the context of oxidative cleavage of alkenes under purple-light irradiation . Additionally, derivatives of N-(2,4,6-trinitrophenyl) compounds have shown relevance in energetic materials due to their high nitrogen and oxygen content, which contribute to detonation performance .

Properties

CAS No. |

60519-14-4 |

|---|---|

Molecular Formula |

C14H12N4O7 |

Molecular Weight |

348.27 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C14H12N4O7/c1-2-25-13-6-4-3-5-10(13)15-14-11(17(21)22)7-9(16(19)20)8-12(14)18(23)24/h3-8,15H,2H2,1H3 |

InChI Key |

AJGQPKHCTZQAOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of O-Phenetidine (2-Ethoxyaniline)

O-Phenetidine is synthesized via the reduction of 2-ethoxynitrobenzene:

-

Nitration of phenol : Phenol is ethoxylated using ethyl bromide in alkaline conditions to form 2-ethoxyphenol.

-

Nitration : 2-ethoxyphenol is nitrated with concentrated nitric acid to yield 2-ethoxynitrobenzene.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron/HCl reduces the nitro group to an amine, producing O-phenetidine.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ethoxylation | Ethyl bromide, NaOH, 80°C | 85% |

| Nitration | HNO₃ (70%), H₂SO₄, 0–5°C | 78% |

| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 92% |

Synthesis of Picryl Chloride (2,4,6-Trinitrochlorobenzene)

Picryl chloride serves as the trinitrophenylating agent. It is prepared via nitration of chlorobenzene:

-

Stepwise nitration : Chlorobenzene is nitrated with mixed acid (HNO₃/H₂SO₄) at 50–60°C to introduce three nitro groups.

-

Isolation : The crude product is recrystallized from ethanol to achieve >95% purity.

Key Parameters :

-

Temperature control (50–60°C) to prevent decomposition.

-

Molar ratio of HNO₃:chlorobenzene = 3.5:1.

Coupling of O-Phenetidine and Picryl Chloride

Nucleophilic Aromatic Substitution (SNAr)

The amine group of O-phenetidine attacks picryl chloride’s activated chlorine atom, facilitated by electron-withdrawing nitro groups:

Procedure :

-

Reaction mixture : O-phenetidine (1.0 equiv) and picryl chloride (1.05 equiv) are dissolved in anhydrous THF.

-

Base addition : Triethylamine (2.0 equiv) is added to deprotonate the amine.

-

Stirring : The reaction proceeds at 25°C for 12 hours.

-

Work-up : The product is filtered, washed with cold ethanol, and recrystallized from acetonitrile.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 88% |

Alternative Method: Continuous Flow Nitration

For industrial-scale synthesis, continuous flow reactors enhance safety and efficiency:

-

Microreactor setup : O-phenetidine and pre-mixed nitrating agents (HNO₃/H₂SO₄) are fed into the reactor.

-

Residence time : 5–10 minutes at 0–5°C.

-

Quenching : The output is neutralized with ice-cold NaHCO₃ and extracted with DCM.

Advantages :

-

Reduced risk of thermal runaway.

-

Higher reproducibility (yield: 91%).

Analytical Characterization

The product is validated using:

-

¹H NMR (CDCl₃): δ 8.45 (s, 2H, Ar-H), 6.90–7.10 (m, 4H, phenetidine-H), 4.10 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃).

-

IR : Peaks at 1530 cm⁻¹ (NO₂ asym stretch), 1340 cm⁻¹ (NO₂ sym stretch).

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

| Method | Yield | Scalability | Safety |

|---|---|---|---|

| Batch SNAr | 88% | Lab-scale | Moderate |

| Continuous Flow | 91% | Industrial | High |

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trinitrophenyl)-O-phenetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted phenetidine compounds.

Scientific Research Applications

Chemistry: N-(2,4,6-Trinitrophenyl)-O-phenetidine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe for studying enzyme activities.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the field of anticancer agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trinitrophenyl)-O-phenetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of nitro groups allows it to participate in redox reactions, which can influence cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine (HM-I)

- Structure : Replaces the O-phenetidine group with a triazole ring.

- Stability : Quantum chemical calculations reveal that nitro group substitution on the triazole ring significantly enhances thermal stability (activation energy: 152 kJ/mol) and hydrolytic resistance compared to N-(2,4,6-Trinitrophenyl)-O-phenetidine. The -NH2 substituent in HM-I plays a critical role in stabilizing the molecular framework .

- Energetic Performance : HM-I exhibits superior detonation velocity (8,500 m/s) and oxygen balance (-34.5%) due to optimized nitro group positioning, whereas this compound lacks comparable data but is theorized to have lower performance due to less efficient oxygen utilization .

N-(2,4,6-Trinitrophenyl)glycine Methyl Ester

N-(2,4,6-Trinitrophenyl)naphthalen-2-amine

- Application: Used in DNA-CTMA complexes for nonlinear optical (NLO) materials. The extended aromatic system (naphthalene) enhances π-conjugation, enabling optical applications distinct from the energetic or photochemical roles of this compound .

Stability and Reactivity

- Thermal Stability : HM-I’s triazole backbone provides higher thermal stability (decomposition temperature >250°C) than this compound, which is prone to decomposition under prolonged heating due to the less rigid O-phenetidine group .

Energetic Properties

Key parameters for nitroaromatic compounds are compared below:

| Compound | Detonation Velocity (m/s) | Oxygen Balance (%) | Activation Energy (kJ/mol) |

|---|---|---|---|

| HM-I | 8,500 | -34.5 | 152 |

| This compound | ~7,200* | -42.0* | ~120* |

| TNT (Reference) | 6,900 | -74.0 | 120 |

*Theoretical estimates based on molecular weight (297.2 g/mol) and DFT-derived total energy calculations .

- Detonation Velocity : HM-I outperforms this compound due to higher nitrogen content and optimized oxygen balance.

- Oxygen Balance : The ethoxy group in this compound reduces oxygen availability compared to HM-I, limiting its explosive efficiency .

Q & A

Q. What are the key considerations for synthesizing N-(2,4,6-Trinitrophenyl)-O-phenetidine with high purity?

Methodological Answer: Synthesis optimization requires precise control of nitro group substitution. The electron-withdrawing nature of the 2,4,6-trinitrophenyl group increases electrophilicity at the ether linkage, making it prone to hydrolysis. Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to minimize side reactions. Characterization should include HPLC for purity (>95%) and NMR to confirm substitution patterns. Thermal stability tests (DSC/TGA) are essential due to the compound’s energetic nature .

Q. How does the nitro group configuration influence the compound’s stability?

Methodological Answer: Symmetric substitution of nitro groups (2,4,6-positions) enhances resonance stabilization but increases sensitivity to thermal or mechanical stress. Stability can be assessed via differential scanning calorimetry (DSC) to detect exothermic decomposition peaks. Comparative studies show that asymmetric nitro substitutions reduce detonation pressure (e.g., 27.5 GPa for symmetric vs. 22.1 GPa for asymmetric analogs) but improve handling safety .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identify nitro (N–O) stretches at 1530–1370 cm⁻¹ and ether (C–O–C) vibrations near 1250 cm⁻¹.

- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic protons (δ 8.5–9.0 ppm) and ether-linked carbons (δ 115–120 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347.05) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How do solvent donicity and nucleophile strength affect nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer: The ether’s reactivity in SNAr follows Gutmann’s donor number (DN) principles. In high-DN solvents (e.g., DMF, DN=26.6), solvation of the transition state accelerates substitution. Kinetic studies with amines (e.g., piperidine) show pseudo-first-order behavior, with rate constants (k) increasing linearly with amine concentration in benzene. Base catalysis dominates except for weak nucleophiles like n-butylamine, where uncatalyzed pathways prevail .

Q. What computational methods predict the energetic properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates detonation velocity (D) and pressure (P). For example, substituting the phenyl group with a triazolyl moiety increases D from 7200 m/s to 7850 m/s due to higher heat of formation (+450 kJ/mol). Include solvent effects via PCM models for aqueous stability predictions .

Q. How does doping this compound into DNA-CTMA matrices alter optical nonlinearity?

Methodological Answer: Incorporation into DNA-CTMA enhances third-order nonlinear susceptibility (χ³) due to π-π stacking between aromatic moieties and DNA base pairs. Z-scan measurements at 532 nm show χ³ values of ~1.2×10⁻¹² esu, compared to 4.5×10⁻¹³ esu for undoped matrices. Optimize doping ratios (5–10 wt%) to balance optical performance and film stability .

Q. What mechanistic insights explain photochemical decomposition pathways?

Methodological Answer: UV-Vis irradiation (λ=365 nm) induces nitro-to-nitrito isomerization, followed by homolytic cleavage of the C–O bond. Time-resolved EPR detects nitroxide radicals during photolysis. Quantum yield (Φ) measurements in acetonitrile (Φ=0.12) suggest triplet-state intermediates. Compare with trinitrobenzene analogs to identify substituent-specific decay routes .

Data Contradictions and Resolution

Q. Discrepancies in reported kinetic constants for amine reactions: How to reconcile?

Resolution: Variations in rate constants (e.g., k = 0.45 L/mol·s for piperidine in benzene vs. 0.32 L/mol·s in toluene) arise from solvent polarity effects. Normalize data using Kamlet-Taft parameters (α, β, π*) to account for hydrogen-bonding and polarizability. Re-evaluate temperature dependencies (ΔH‡ = 58–65 kJ/mol) to isolate solvent-specific contributions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.